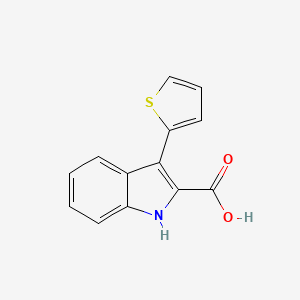

3-(2-Thienyl)-1H-indole-2-carboxylic acid

描述

IUPAC Nomenclature and Systematic Identification

The compound is systematically named 3-(thiophen-2-yl)-1H-indole-2-carboxylic acid under IUPAC guidelines. This nomenclature reflects its core indole structure (a bicyclic system comprising a benzene ring fused to a pyrrole ring) with substituents at positions 2 and 3:

- Position 2 : A carboxylic acid (–COOH) group.

- Position 3 : A thiophene (thienyl) ring attached via its second carbon.

Key identifiers include:

| Property | Value |

|---|---|

| CAS Registry Number | 1220027-01-9 |

| Molecular Formula | C₁₃H₉NO₂S |

| Molecular Weight | 243.28 g/mol |

| SMILES | O=C(C(N1)=C(C2=CC=CS2)C3=C1C=CC=C3)O |

| InChIKey | DAWOUIGHDXULSR-UHFFFAOYSA-N |

The systematic identification is further supported by spectral data, including NMR and mass spectrometry, which confirm the connectivity of the thienyl and carboxylic acid groups to the indole backbone.

Crystal Structure Analysis and Conformational Studies

While direct crystallographic data for 3-(thiophen-2-yl)-1H-indole-2-carboxylic acid are limited, analogous indole-carboxylic acid derivatives exhibit characteristic packing patterns. For example:

- Ethyl 1H-indole-2-carboxylate forms hydrogen-bonded dimers via N–H⋯O interactions, creating centrosymmetric R²₂(10) motifs.

- The herringbone packing observed in similar compounds arises from π-π stacking and van der Waals interactions between aromatic systems.

In this compound, the thienyl substituent introduces steric and electronic effects that likely influence crystal packing. The sulfur atom in the thienyl group may engage in S⋯π interactions or weak hydrogen bonds, altering the lattice geometry compared to unsubstituted indole derivatives. Conformational flexibility is constrained by the rigid indole-thienyl framework, favoring a planar arrangement to maximize conjugation.

Electronic Configuration and Resonance Stabilization

The electronic structure of 3-(thiophen-2-yl)-1H-indole-2-carboxylic acid is defined by three key features:

- Indole Core : The 10-π-electron aromatic system delocalizes electrons across the fused benzene and pyrrole rings, stabilizing the molecule through resonance.

- Thienyl Substituent : The electron-rich thiophene ring donates electron density via conjugation, extending the π-system and enhancing aromatic stabilization.

- Carboxylic Acid Group : The –COOH moiety participates in resonance, with the negative charge delocalized over both oxygen atoms upon deprotonation:

$$

\text{–COOH} \leftrightarrow \text{–COO}^- \cdots \text{H}^+

$$

The combined effects result in a low-energy LUMO (localized on the indole-thienyl system) and a high-energy HOMO (associated with the carboxylic acid group), as inferred from related compounds. This electronic profile influences reactivity, particularly in electrophilic substitution reactions at the indole’s C5 position and acid-base behavior at the carboxyl group.

Tables of Critical Data

Table 1: Key Physicochemical Properties

| Property | Value/Description |

|---|---|

| Melting Point | Not reported (decomposes on heating) |

| Solubility | Moderate in polar aprotic solvents |

| logP (Partition Coeff.) | ~2.3 (estimated) |

Table 2: Resonance Contributions in the Indole-Thienyl System

| Fragment | Resonance Effect |

|---|---|

| Indole Core | Delocalization across benzene and pyrrole rings |

| Thienyl Group | Electron donation via conjugated π-system |

| Carboxylic Acid | Stabilization through carboxylate resonance |

属性

IUPAC Name |

3-thiophen-2-yl-1H-indole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9NO2S/c15-13(16)12-11(10-6-3-7-17-10)8-4-1-2-5-9(8)14-12/h1-7,14H,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAWOUIGHDXULSR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(N2)C(=O)O)C3=CC=CS3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501272815 | |

| Record name | 3-(2-Thienyl)-1H-indole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501272815 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1220027-01-9 | |

| Record name | 3-(2-Thienyl)-1H-indole-2-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1220027-01-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(2-Thienyl)-1H-indole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501272815 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Construction of the Indole Ring

Fischer Indole Synthesis :

One of the classical approaches involves the Fischer indole synthesis, which reacts phenylhydrazines with suitable carbonyl compounds (aldehydes or ketones) to form the indole nucleus. For example, starting from appropriately substituted phenylhydrazines and keto precursors, the indole ring can be formed under acidic or thermal conditions. This method provides a versatile route to various indole derivatives, including indole-2-carboxylic acids.

Hemetsberger–Knittel Reaction :

This method involves the condensation of methyl 2-azidoacetate with benzaldehyde derivatives, followed by thermolytic cyclization of the azide intermediate, leading to indole-2-carboxylates. Subsequent hydrolysis yields the indole-2-carboxylic acid. This approach allows for regioselective synthesis and is adaptable for introducing various substituents on the indole ring.

Introduction of the Thienyl Group

Friedel–Crafts Acylation :

The thienyl moiety can be introduced via Friedel–Crafts acylation of the indole ring with thienyl acyl chlorides in the presence of aluminum chloride. This reaction typically occurs at the C-2 or C-3 position, depending on the substitution pattern and reaction conditions. The acylated intermediate can then be reduced or further functionalized to obtain the desired thienyl-indole derivative.

Cross-Coupling Reactions (Suzuki or Stille Coupling) :

Modern synthetic approaches favor palladium-catalyzed cross-coupling reactions to attach the thienyl group to the indole core. For example, a halogenated indole precursor (e.g., indole-2-bromide) can undergo Suzuki coupling with a thiophene boronic acid or ester to afford 3-(2-Thienyl)-1H-indole-2-carboxylic acid. This method offers high regioselectivity and functional group tolerance, making it suitable for complex molecule synthesis.

Final Functionalization to Carboxylic Acid

Oxidation or Hydrolysis :

If the initial synthesis introduces a carboxylate or ester group, subsequent hydrolysis under basic or acidic conditions yields the free carboxylic acid. For example, hydrolysis of methyl esters derived from indole-2-carboxylates using aqueous sodium hydroxide is a common route.

Industrial Scale Considerations

For large-scale production, continuous flow reactors and optimized catalytic systems are employed to improve yield, purity, and safety. Solvent selection (e.g., dichloromethane, ethanol, or toluene) and purification techniques such as crystallization or chromatography are tailored to meet pharmaceutical standards.

Data Table Summarizing Preparation Methods

Research Findings and Notes

- The Fischer indole synthesis remains a foundational approach for indole core construction, especially when tailored substitutions are needed on the aromatic rings.

- The Hemetsberger–Knittel reaction offers regioselective access to indole-2-carboxylates, which can be hydrolyzed to the target carboxylic acid.

- Modern cross-coupling techniques provide high regioselectivity and functional group compatibility, essential for synthesizing complex derivatives like this compound.

- Industrial synthesis emphasizes process optimization, including solvent choice, catalyst efficiency, and purification methods, to meet pharmaceutical-grade standards.

化学反应分析

Types of Reactions

3-(2-Thienyl)-1H-indole-2-carboxylic acid can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride to reduce carbonyl groups or other reducible functionalities.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid and sulfuric acid.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can introduce various functional groups such as halogens, nitro groups, or alkyl chains .

科学研究应用

Recent studies have highlighted the compound's effectiveness as an inhibitor of HIV-1 integrase, a critical enzyme in the lifecycle of the virus. The compound demonstrated a significant ability to inhibit the strand transfer activity of integrase, which is essential for viral replication. The binding conformation analysis indicated that the indole core and the carboxyl group chelate two magnesium ions in the active site of integrase, facilitating inhibition .

| Compound | IC50 (μM) | Mechanism of Action |

|---|---|---|

| 3-(2-Thienyl)-1H-indole-2-carboxylic acid | 0.13 | Inhibits HIV-1 integrase |

| Derivative 20a | 0.13 | Enhanced interaction with hydrophobic cavity |

| Derivative 20b | 6.85 | Reduced activity due to structural modification |

The derivatives of this compound have shown improved inhibitory activities against integrase compared to the parent compound, indicating that structural optimizations can significantly enhance antiviral efficacy .

Modulation of PPAR Receptors

Another promising application of this compound is its role as a modulator of peroxisome proliferator-activated receptors (PPARs), particularly PPARγ. This receptor is crucial in regulating glucose metabolism and fat cell differentiation, making it a target for treating metabolic disorders such as type 2 diabetes mellitus (T2DM). Compounds derived from indole-2-carboxylic acids have been identified as potential therapeutic agents for improving insulin sensitivity and managing hyperglycemia .

Table 2: Therapeutic Potential of PPAR Modulators

| Compound | Target Condition | Mechanism |

|---|---|---|

| This compound | Type 2 Diabetes | PPARγ modulation |

| Thiazolidinediones | T2DM | Enhances insulin sensitivity |

These findings suggest that the compound could be developed further as a treatment option for metabolic syndromes by leveraging its PPAR-modulating properties.

Structural Optimization for Enhanced Efficacy

The structure-activity relationship (SAR) studies have been crucial in optimizing the efficacy of this compound derivatives. Modifications at various positions on the indole core have led to significant improvements in biological activity. For instance, introducing long-chain substituents at the C3 position has been shown to improve interactions with integrase's hydrophobic cavity, enhancing inhibitory effects .

Case Study: Derivative Optimization

A detailed study on derivative optimization revealed that:

- C6-halogenated benzene substitutions significantly improved integrase inhibition.

- Structural modifications at C3 with long branches resulted in better binding interactions with key amino acids in the active site of integrase, leading to lower IC50 values .

Conclusion and Future Directions

The applications of this compound span across antiviral therapy and metabolic disorder management through PPAR modulation. The ongoing research into structural optimizations offers promising avenues for developing more effective derivatives with enhanced therapeutic profiles.

Future studies should focus on:

- In vivo efficacy : Evaluating the pharmacokinetics and pharmacodynamics of optimized derivatives.

- Broader therapeutic applications : Exploring potential uses in other diseases influenced by PPARs or viral infections.

作用机制

The mechanism of action of 3-(2-Thienyl)-1H-indole-2-carboxylic acid depends on its specific application. In biological systems, the compound may exert its effects by interacting with specific molecular targets, such as enzymes, receptors, or DNA. These interactions can modulate various biochemical pathways, leading to the desired therapeutic or biological effects .

相似化合物的比较

The following analysis compares 3-(2-Thienyl)-1H-indole-2-carboxylic acid with structurally related indole-2-carboxylic acid derivatives, focusing on substituent effects, synthesis methods, physicochemical properties, and biological activities.

Structural and Physicochemical Properties

Table 1: Key Properties of Selected Indole-2-Carboxylic Acid Derivatives

Key Observations :

- Solubility: Methoxy-substituted derivatives (e.g., 5,6-dimethoxy) exhibit higher polarity and aqueous solubility than thienyl or phenoxypropyl analogues .

- Thermal Stability : Melting points for indole-2-carboxylic acids typically range between 200–210°C, influenced by substituent bulk and hydrogen-bonding capacity .

Key Insights :

- Substituent Impact : Bulky or electron-withdrawing groups (e.g., chloro, phthalimido) enhance target affinity but may reduce solubility. The thienyl group’s balance of lipophilicity and electronic effects could optimize drug-likeness .

- Selectivity: Compound 17k demonstrates how complex substituents (e.g., chloroquinoline) achieve high selectivity (>2,500-fold for CysLT1 over CysLT2) .

生物活性

3-(2-Thienyl)-1H-indole-2-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, particularly focusing on its potential as an antiviral agent, enzyme inhibitor, and its implications in cancer therapy.

Chemical Structure and Properties

This compound features an indole core substituted with a thienyl group at the 3-position and a carboxylic acid at the 2-position. This unique structure contributes to its pharmacological properties.

Antiviral Activity

Recent studies have highlighted the efficacy of indole-2-carboxylic acid derivatives, including this compound, as inhibitors of HIV-1 integrase. The mechanism involves chelation of magnesium ions within the active site of the enzyme, crucial for viral replication. For instance, structural optimizations have led to derivatives with IC50 values as low as 0.13 μM, indicating potent inhibitory activity against integrase .

Enzyme Inhibition

The compound has shown promise as an enzyme inhibitor beyond HIV-1 integrase. Its structural features allow it to interact with various molecular targets, potentially modulating several biological pathways. For example, studies indicate that modifications to the indole core can enhance binding affinity and specificity towards target enzymes .

Anticancer Properties

Research indicates that derivatives of this compound exhibit selective cytotoxicity against cancer cell lines. For instance, compounds related to this structure have demonstrated significant growth inhibition in rapidly dividing A549 lung cancer cells compared to normal fibroblast cells . The mechanism may involve apoptosis induction and cell cycle arrest.

Case Study 1: HIV-1 Integrase Inhibition

A study synthesized various indole-2-carboxylic acid derivatives and evaluated their inhibitory effects on HIV-1 integrase. The optimized compound demonstrated an IC50 value of 0.13 μM, significantly enhancing its antiviral potential compared to earlier derivatives. The introduction of specific substituents improved interactions with the enzyme's hydrophobic cavity .

| Compound | IC50 (μM) | Structural Modification |

|---|---|---|

| Compound 3 | 0.13 | Long branch at C3 |

| Compound 20a | 0.13 | C6 halogenated benzene |

| Compound 17a | 3.11 | C6 halogenated benzene |

Case Study 2: Anticancer Activity

In another investigation, derivatives of indole-2-carboxylic acids were tested against various cancer cell lines. Notably, compound 3k showed remarkable activity against Staphylococcus aureus and exhibited an MIC of 1 μg/mL against MRSA strains, underscoring its potential as both an antibacterial and anticancer agent .

The biological activity of this compound is attributed to its ability to bind to specific enzymes and receptors. Its interaction with HIV-1 integrase involves chelation of magnesium ions necessary for the enzyme's function, effectively blocking viral replication pathways . Additionally, its structural modifications can enhance lipophilicity, improving cellular uptake and bioavailability.

常见问题

Q. Basic

- NMR Spectroscopy : Confirms substitution patterns (e.g., thienyl group integration at δ 6.8–7.2 ppm).

- Mass Spectrometry : Validates molecular weights (e.g., this compound: MW 243.27 g/mol) .

- HPLC : Assesses purity (>95% by HPLC, as per commercial standards ).

- Melting Point : Pure compounds exhibit sharp MPs (e.g., indole-2-carboxylic acid: 205–209°C ).

What pharmacological targets are associated with this compound derivatives?

Q. Advanced

- Anti-Cancer Activity : Derivatives like 6-chloro-3-[3-(4-chloro-3,5-dimethylphenoxy)propyl]-1H-indole-2-carboxylic acid inhibit Mcl-1, a pro-survival Bcl-2 protein, by binding to its hydrophobic groove (PDB: 4hw2, 4hw3) .

- Antimicrobial Hybrids : Hybrid molecules with rhodanine-3-carboxylic acid show activity against S. aureus and E. coli (MIC: 4–8 µg/mL) .

Experimental Design : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinities.

How should researchers handle contradictions in reported biological activity data?

Q. Advanced

- Pharmacophore Modeling : Compare pharmacophore-fit scores (e.g., 3D alignment of substituents) to reconcile discrepancies in binding assays .

- Control Variables : Standardize cell lines (e.g., MCF-7 vs. HEK293), solvent (DMSO concentration ≤0.1%), and incubation times .

- Data Reproducibility : Validate results using orthogonal assays (e.g., fluorescence polarization alongside SPR).

What safety protocols are essential for handling this compound?

Q. Basic

- PPE : Gloves, lab coats, and goggles to prevent skin/eye contact.

- Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile reagents (e.g., POCl₃) .

- Waste Disposal : Segregate halogenated byproducts (e.g., chloroacetic acid derivatives) for professional disposal .

How can structure-activity relationships (SAR) guide derivative design?

Q. Advanced

- Thienyl Substitution : Electron-rich thienyl groups enhance π-π stacking with aromatic residues in target proteins.

- Carboxylic Acid Position : The 2-carboxylic acid moiety is critical for hydrogen bonding (e.g., with Arg263 in Mcl-1) .

- Hybrid Molecules : Incorporating 4-thioxo-2-thiazolidinone improves antiparasitic activity by 10-fold .

SAR Tip : Use computational docking (e.g., AutoDock Vina) to predict substituent effects before synthesis.

What are the applications of this compound in studying AGE-related diseases?

Q. Advanced

- AGE Inhibition : Fragments like 3-phenoxyphenol (6XQ6) and 5-bromo-3-methyl-1H-indole-2-carboxylic acid (6XQ7) disrupt AGE-receptor interactions, reducing oxidative stress in diabetic models .

- Experimental Models : Use ELISA to measure AGE accumulation in vitro (e.g., bovine serum albumin glycation assay).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。